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Abstract

CBL0100, a small molecule of the curaxin family, has emerged as a potent anti-cancer and
anti-viral agent through its uniqgue mechanism of action targeting the Facilitates Chromatin
Transcription (FACT) complex. This technical guide provides an in-depth exploration of
CBL0100's core function in chromatin remodeling. It details the molecular interactions,
downstream signaling consequences, and key experimental methodologies used to elucidate
its activity. Through a comprehensive review of existing literature, this document aims to equip
researchers, scientists, and drug development professionals with a thorough understanding of
CBL0100's potential as a therapeutic agent.

Introduction to CBL0100 and the FACT Complex

CBL0100 is a carbazole-based compound that exerts its biological effects by targeting the
FACT complex, a critical histone chaperone involved in multiple DNA-associated processes.[1]
[2] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific
Recognition Protein 1 (SSRP1), plays a pivotal role in transcription, DNA replication, and DNA
repair by transiently reorganizing nucleosomes.[1][3] In many cancer cells, the FACT complex
is overexpressed, making it an attractive target for therapeutic intervention.[1] CBL0100
exploits this dependency by inducing a phenomenon known as "chromatin trapping” (c-
trapping) of the FACT complex, leading to widespread disruption of chromatin dynamics and
ultimately, cell death in malignant cells.[1][4]
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Mechanism of Action: Chromatin Trapping and
Nucleosome Unfolding

The primary mechanism by which CBL0100 disrupts chromatin remodeling is through the
induction of "c-trapping". This process involves the sequestration of the FACT complex on
chromatin, away from its sites of active transcription.[1][5] CBL0100 intercalates into DNA,
altering its structure and promoting the binding of FACT to nucleosomes throughout the
genome.[1][2] This leads to a depletion of soluble FACT, thereby inhibiting transcription
elongation at actively transcribed genes.[5]

This trapping is a rapid event, occurring within a minute of cellular exposure to the compound.
[1][4] The interaction of CBL0100 with DNA and the FACT complex leads to a cascade of
events at the nucleosomal level:

o FACT-dependent Nucleosome Unfolding: In the presence of CBL0100, the FACT complex
induces a large-scale, reversible unfolding of nucleosomes.[1][2] This process involves the
partial uncoiling of DNA from the histone octamer.[1]

» Eviction of Linker Histone H1: CBL0100 treatment leads to the rapid displacement of histone
H1 from chromatin.[1][4] The eviction of H1, a key component in maintaining higher-order
chromatin structure, contributes to chromatin decondensation.

 Disruption of Higher-Order Chromatin Structure: The combined effects of FACT trapping,
nucleosome unfolding, and H1 eviction result in a global disruption of chromatin architecture,
impacting gene expression and genome integrity.[4]

Below is a diagram illustrating the proposed mechanism of CBL0100-induced chromatin
remodeling.
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Mechanism of CBL0100-Induced Chromatin Remodeling
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Caption: CBL0100 intercalates into DNA, leading to the trapping of the FACT complex on
chromatin and the eviction of histone H1, which collectively inhibits transcription and induces
apoptosis.

Impact on Signaling Pathways

The chromatin remodeling activities of CBL0100 have significant downstream consequences
on key cellular signaling pathways, most notably the p53 and NF-kB pathways.

Activation of the p53 Pathway

CBL0100 is a potent activator of the tumor suppressor p53.[1] The activation of p53 by
curaxins is distinct from the canonical DNA damage response.[6] Instead of inducing
phosphorylation at Serl5, CBL0100 treatment leads to the phosphorylation of p53 at Ser392, a
post-translational modification mediated by casein kinase 2 (CK2).[7] The FACT complex has
been shown to interact with CK2, and the trapping of FACT on chromatin by CBL0100 is
thought to facilitate this phosphorylation event, leading to p53 activation and the induction of
apoptosis and cell cycle arrest.[7]

© 2025 BenchChem. All rights reserved. 4 /17 Tech Support


https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.oaepublish.com/articles/2394-4722.2019.31
https://pubmed.ncbi.nlm.nih.gov/3335771/
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.researchgate.net/figure/Unfolding-of-FACT-nucleosome-complex-in-presence-of-curaxin-CBL0137-A-Step-by-step_fig6_365638912
https://www.benchchem.com/product/b606512?utm_src=pdf-body
https://www.researchgate.net/figure/Unfolding-of-FACT-nucleosome-complex-in-presence-of-curaxin-CBL0137-A-Step-by-step_fig6_365638912
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

CBL0100-Mediated p53 Activation

CBL0100

Induces c-trapping on

FACT Complex

Interacts with

>[Casein Kinase 2 (CKZD

Phosphorylates

p53

Phosphorylated p53
(Ser392)

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/17 Tech Support


https://www.benchchem.com/product/b606512?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: CBL0100 traps the FACT complex on chromatin, facilitating CK2-mediated
phosphorylation and activation of p53, leading to apoptosis and cell cycle arrest.

Inhibition of the NF-kB Pathway

In contrast to its effect on p53, CBL0100 inhibits the activity of the pro-survival transcription
factor NF-kB.[1] The NF-kB pathway is constitutively active in many cancers, promoting cell
proliferation and survival. The mechanism of NF-kB inhibition by CBL0100 is linked to the
depletion of soluble FACT. As FACT is required for the transcription of NF-kB target genes, its
sequestration on chromatin by CBL0100 effectively shuts down this signaling cascade.[8]
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Caption: CBL0100 depletes soluble FACT by trapping it on chromatin, thereby inhibiting the

transcription of NF-kB target genes and promoting apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CBL0100 and
the related compound CBL0137.

Table 1: IC50 Values of Curaxins in Various Cell Lines

. Exposure
Compound Cell Line Cell Type IC50 (pM) . Reference
Time (h)
T-cell
CBL0100 Jurkat _ 0.055 48 [4]
leukemia
Acute
CBL0137 KG-1 Myeloid 0.47 72 [9]
Leukemia
Multiple
CBL0137 NCI-H929 0.41 72 [9]
Myeloma
Murine
CBL0137 WEHI-3 Myelomonocy 0.46 72 [9]
tic Leukemia
Breast
CBL0137 MCF7 ~1.0 72 [10]
Cancer
Breast
CBL0137 MDA-MB-231 ~1.0 72 [10]
Cancer

Table 2: Quantitative Effects of CBL0100 on Cellular Processes
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Cell
Parameter . Treatment Effect Reference
Line/System

Significant
redistribution
FACT Chromatin 0.3 uM CBL0100  from transcribed
HT1080 cells [5][10]
Occupancy (2.5 h) to non-
transcribed

regions

Rapid
HT1080 cells 1 puM CBLO137 displacement [11]

from chromatin

Histone H1

Displacement

RNA Polymerase Decreased
HIV-1 promoter 0.1 uM CBLO0100 [41[12]

Il Occupancy occupancy
NF-kB Luciferase Inhibition of TNF-

o 293T cells 8.2 uM (IC50) ] o [13]
Reporter Activity o induced activity
p53

) 0.8 uM CBL0137 Increased
Phosphorylation HT1080 cells ] [6]

(8 h) phosphorylation

(Ser392)

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role
of CBL0100 in chromatin remodeling.

Chromatin Immunoprecipitation (ChiP) for FACT
Complex

This protocol is designed to assess the genome-wide localization of the FACT complex
following CBL0100 treatment.
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ChIP-Seq Experimental Workflow
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Caption: A streamlined workflow for performing ChIP-Seq to map FACT complex binding sites
upon CBL0100 treatment.

Materials:
e Cell line of interest (e.g., HT1080)
« CBL0100
o Formaldehyde (37%)
e Glycine
 Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
e Antibodies against SSRP1 or SPT16 (and appropriate IgG control)
o Protein A/G magnetic beads
e Wash buffers (low and high salt)
 Elution buffer
e Proteinase K
o DNA purification kit
e Reagents for library preparation and sequencing
Protocol:
e Cell Treatment and Crosslinking:
o Culture cells to ~80-90% confluency.
o Treat cells with the desired concentration of CBL0100 for the specified time.

o Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room
temperature to crosslink proteins to DNA.
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o Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

e Cell Lysis and Chromatin Shearing:
o Harvest and wash cells with cold PBS.
o Lyse cells using a suitable lysis buffer.

o Shear chromatin to an average fragment size of 200-500 bp using sonication. Optimize
sonication conditions for the specific cell line.

e Immunoprecipitation:
o Pre-clear the chromatin lysate with protein A/G beads.

o Incubate the cleared lysate with the primary antibody (anti-SSRP1 or anti-SPT16) or IgG
control overnight at 4°C with rotation.

o Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-
DNA complexes.

e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specific binding.

o Elute the complexes from the beads using an elution buffer.
o Reverse Crosslinking and DNA Purification:
o Reverse the crosslinks by incubating the eluate at 65°C overnight with NaCl.
o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using a DNA purification Kit.
 Library Preparation and Sequencing:

o Prepare a sequencing library from the purified DNA.
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o Perform next-generation sequencing.

o Data Analysis:
o Align reads to the reference genome.
o Perform peak calling to identify regions of FACT enrichment.

o Compare FACT binding profiles between CBL0100-treated and control samples to identify
regions of differential occupancy.

In Vitro Nucleosome Unfolding Assay

This assay utilizes single-particle Forster Resonance Energy Transfer (SpFRET) to monitor the
conformational changes of nucleosomes in the presence of FACT and CBL0100.

Materials:

Purified recombinant human FACT complex

Reconstituted mononucleosomes labeled with donor and acceptor fluorophores

CBL0100

SpFRET microscopy setup
Protocol:

o Prepare Labeled Nucleosomes: Reconstitute mononucleosomes using DNA labeled with a
FRET donor and acceptor pair at specific positions to report on DNA unwrapping.

o Assay Reaction:

o Incubate the labeled nucleosomes with purified FACT complex in the presence or absence
of CBL0100 in a suitable buffer.

o Allow the reaction to equilibrate.

e SpFRET Measurement:
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o Immobilize the reaction mixture on a microscope slide.
o Perform spFRET microscopy to measure the FRET efficiency of individual nucleosomes.
» Data Analysis:

o Adecrease in FRET efficiency indicates an increase in the distance between the donor
and acceptor, signifying nucleosome unfolding.

o Compare the FRET efficiency distributions between different conditions (nucleosomes
alone, with FACT, with CBL0100, and with both FACT and CBL0100) to quantify the
extent of nucleosome unfolding.

In Vitro Transcription Elongation Assay

This assay assesses the effect of CBL0100 on the ability of RNA Polymerase Il (Pol Il) to
transcribe through a chromatinized template in the presence of the FACT complex.

Materials:

Purified recombinant human FACT complex
e Purified RNA Polymerase Il

o Chromatinized DNA template (e.g., a plasmid containing a promoter and a gene of interest
assembled into nucleosomes)

 CBL0100

o General transcription factors

e NTPs (including a radiolabeled NTP)
Protocol:

o Assemble Transcription Reactions:

o Set up in vitro transcription reactions containing the chromatinized template, general
transcription factors, and RNA Polymerase Il.
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o Include purified FACT complex in the reactions.
o Add varying concentrations of CBL0100 or a vehicle control.
« Initiate Transcription:
o Add NTPs (including the radiolabeled NTP) to start transcription.
o Allow the reactions to proceed for a defined period.
e Analyze Transcripts:
o Stop the reactions and purify the RNA transcripts.
o Separate the transcripts by gel electrophoresis.
o Visualize the radiolabeled transcripts using autoradiography.
o Data Analysis:
o Quantify the amount of full-length transcript produced in each condition.

o Adecrease in the amount of full-length transcript in the presence of CBL0100 indicates an
inhibition of transcription elongation.

Conclusion and Future Directions

CBL0100 represents a novel class of therapeutic agents that target the fundamental process of
chromatin remodeling. Its ability to induce c-trapping of the FACT complex leads to a cascade
of events, including nucleosome unfolding, histone H1 eviction, and the modulation of critical
signaling pathways like p53 and NF-kB. This multifaceted mechanism of action underscores its
potential in treating diseases characterized by a dependency on FACT, such as various
cancers and viral infections.

Future research should focus on further elucidating the precise molecular interactions between
CBL0100, DNA, and the FACT complex. Advanced structural biology techniques could provide
a more detailed picture of the "trapped" state. Furthermore, expanding the investigation of
CBL0100's efficacy in a wider range of preclinical models and its potential for combination
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therapies will be crucial for its clinical translation. The development of more soluble and less
toxic analogs of CBL0100 also remains an important area for drug development professionals.
A deeper understanding of the determinants of cellular sensitivity and resistance to CBL0100
will ultimately pave the way for its effective and targeted use in the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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